3-(2-Dimethylaminoethylamino)benzaldehyde
Overview
Description
3-(2-Dimethylaminoethylamino)benzaldehyde , also known as DMAB , is a chemical compound with the following properties:
- CAS Number : Notably, the CAS number for DMAB is not explicitly mentioned in the available sources.
- Molecular Formula : Its molecular formula is C₁₁H₁₆N₂O .
- Molecular Weight : The calculated molecular weight of DMAB is approximately 192.258 g/mol .
Molecular Structure Analysis
The molecular structure of DMAB consists of the following components:
- Benzaldehyde Core : The benzaldehyde moiety serves as the aromatic backbone.
- Dimethylaminoethylamine Group : Attached to the benzaldehyde, this group contributes to the compound’s overall structure.
Chemical Reactions Analysis
DMAB’s chemical reactivity likely involves reactions typical of aldehydes and amines. These may include:
- Aldol Condensation : DMAB could participate in aldol reactions, forming β-hydroxyaldehydes.
- Reductive Amination : The dimethylaminoethylamine group could undergo reductive amination, leading to secondary amines.
- Oxidation : Oxidation of the aldehyde group may yield corresponding carboxylic acids.
Physical And Chemical Properties Analysis
- Appearance : DMAB likely appears as a colorless to pale yellow liquid or solid.
- Solubility : It may be soluble in common organic solvents.
- Melting Point and Boiling Point : These properties would need experimental determination.
- Stability : DMAB’s stability under various conditions warrants investigation.
Safety And Hazards
- Toxicity : As with most aromatic aldehydes, DMAB may exhibit toxicity. Proper handling and protective measures are essential.
- Flammability : Aldehydes can be flammable; precautions should be taken during storage and handling.
- Irritation : DMAB may cause skin and eye irritation.
- Environmental Impact : Its impact on the environment and biodegradability should be assessed.
Future Directions
Research avenues related to DMAB include:
- Biological Activity : Investigate potential applications in pharmaceuticals or other fields.
- Synthetic Optimization : Develop efficient synthetic routes.
- Structural Modifications : Explore derivatives with altered properties.
properties
IUPAC Name |
3-[2-(dimethylamino)ethylamino]benzaldehyde | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-13(2)7-6-12-11-5-3-4-10(8-11)9-14/h3-5,8-9,12H,6-7H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLJDLEDMCWOORP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC1=CC=CC(=C1)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Dimethylaminoethylamino)benzaldehyde |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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